SMANT hydrochloride

Oncology Drug Resistance Medulloblastoma

SMANT hydrochloride is the only commercially available Smo antagonist that binds an alternative site on Smoothened—distinct from the cyclopamine/vismodegib pocket—delivering equivalent inhibitory potency against wild-type Smo and the oncogenic, drug-resistant SmoM2 mutant. Unlike conventional Smo antagonists, SMANT resists displacement by Smo agonists (SAG) and sustains pathway blockade in ligand-independent Hh signaling models. Validated in primary cilium accumulation assays (IC50 1.1 μM) and Ptch1+/- CGNP medulloblastoma models. Supplied as hydrochloride salt for superior aqueous solubility. Bulk and custom packaging available.

Molecular Formula C16H24BrClN2O
Molecular Weight 375.7 g/mol
Cat. No. B1146506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMANT hydrochloride
SynonymsN-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride
Molecular FormulaC16H24BrClN2O
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl
InChIInChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H
InChIKeyXQESCHFXROUCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMANT Hydrochloride: A Smoothened Antagonist with Distinct Binding for Hedgehog Pathway Research


SMANT hydrochloride (N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride) is a cell-permeable small-molecule inhibitor of Smoothened (Smo) signaling within the Hedgehog (Hh) pathway . Unlike many Smo antagonists that act via a common binding pocket, SMANT exhibits a distinct mechanism of action by binding to an alternative site on the Smo receptor, preventing its accumulation within the primary cilium (PC) — a critical step for Hh signal transduction [1]. With a molecular weight of 375.73 and high purity (≥98% HPLC), SMANT hydrochloride is supplied as a hydrochloride salt for enhanced aqueous solubility, facilitating its use in a range of in vitro and ex vivo experimental systems .

Why Substituting SMANT Hydrochloride with Other Smo Antagonists May Compromise Hedgehog Research Outcomes


Generic substitution of SMANT hydrochloride with other Smoothened antagonists is not scientifically sound due to its distinct binding site and functional profile. Studies comparing SMANT with other Smo modulators, including SANT-1, cyclopamine, and GDC0449 (vismodegib), demonstrate that SMANT exhibits a unique mechanism of action, binding to an alternative site on the Smo receptor that is distinct from the common binding pocket utilized by most other Smo antagonists [1]. This differential binding translates into two critical functional advantages: (1) SMANT is less sensitive to competition by Smo agonists such as SAG, and (2) it maintains equal inhibitory potency against both wild-type Smo and the oncogenic, ligand-independent SmoM2 mutant [1]. In contrast, many other Smo antagonists show reduced efficacy against SmoM2 or are susceptible to agonist-mediated displacement, limiting their utility in models of drug-resistant or ligand-independent Hh signaling . Therefore, the selection of SMANT hydrochloride over in-class alternatives is essential for experimental systems where these differential properties are mechanistically or phenotypically relevant.

Quantitative Differentiation: SMANT Hydrochloride vs. SANT-1 and Other Smo Antagonists


Equivalent Inhibition of Wild-Type Smo and Oncogenic SmoM2 Mutant

SMANT hydrochloride inhibits both wild-type Smoothened (Smo) and the oncogenic, ligand-independent SmoM2 mutant with equivalent efficacy, whereas other Smo antagonists like DY131 show impaired activity against SmoM2 [1][2]. This equivalent inhibition is observed at concentrations that block Smo ciliary accumulation, with SMANT maintaining potency against SmoM2-expressing cells at 30 μM [2]. In contrast, the Smo-binding site competitor DY131 exhibits reduced efficacy against the SmoM2 mutant, indicating that SMANT's distinct binding site confers a functional advantage against this clinically relevant oncogenic variant [1].

Oncology Drug Resistance Medulloblastoma Basal Cell Carcinoma

Reduced Sensitivity to Agonist Competition vs. SANT-1 and GDC0449

SMANT hydrochloride exhibits reduced sensitivity to competition by the Smo agonist SAG compared to SANT-1 and GDC0449 (vismodegib) [1]. In co-treatment experiments with 100 nM SAG, SANT-1 (1 μM) and GDC0449 (120 nM) were less effective at inhibiting Smo ciliary localization, whereas SMANT maintained inhibitory activity even at 60 μM [1][2]. This reduced sensitivity is consistent with SMANT binding to an alternative site on Smo that does not overlap with the SAG/cyclopamine binding pocket [2].

Receptor Pharmacology Binding Site Differentiation Allosteric Modulation

Functional IC50 for Ciliary Smo Accumulation Inhibition

SMANT hydrochloride inhibits Sonic hedgehog (Shh)-induced accumulation of Smo::EGFP fusion protein in the primary cilium with an IC50 of 1.1 μM [1]. Its analog SMANT-2 exhibits an IC50 of 1.6 μM in the same assay, indicating that structural modifications within this scaffold can modulate potency [1]. While SANT-1 binds Smo with a Kd of 1.2 nM and inhibits Smo agonist effects with an IC50 of 20 nM in transcriptional reporter assays, these measurements reflect different mechanistic endpoints (receptor binding affinity vs. functional ciliary accumulation) . SMANT's distinct IC50 reflects its unique mechanism of blocking the ciliary translocation step of Smo activation.

Primary Cilium Biology Hedgehog Signal Transduction High-Content Screening

Functional Inhibition of Primary Cerebellar Granule Cell Progenitors

SMANT hydrochloride (0-10 μM) inhibits Shh-induced proliferation of cerebellar granule-cell neural progenitors (CGNPs) isolated from Ptch1+/- neonates [1]. This ex vivo model is highly relevant to medulloblastoma pathogenesis, as Ptch1 heterozygosity drives constitutive Hh pathway activation and tumor formation. While SANT-1 and GDC0449 are also active in this model, SMANT's ability to inhibit CGNP proliferation demonstrates functional blockade of Hh-dependent mitogenic signaling in a primary cell type relevant to Hh-driven brain tumors [2]. The assay provides a functional readout of pathway inhibition beyond Smo ciliary accumulation.

Medulloblastoma Neural Progenitor Biology Cancer Stem Cells

Optimal Use Cases for SMANT Hydrochloride in Hedgehog Pathway Research


Investigating SmoM2-Driven Oncogenic Signaling and Drug Resistance Mechanisms

SMANT hydrochloride is uniquely suited for studies examining SmoM2-driven Hh signaling, as it maintains equivalent inhibitory potency against both wild-type Smo and the oncogenic SmoM2 mutant [1]. This contrasts with antagonists like DY131, which show impaired activity against SmoM2, and with clinically used inhibitors (e.g., vismodegib) that can be subject to resistance mutations. SMANT's distinct binding site enables sustained inhibition even in cellular models expressing ligand-independent Smo variants, making it an essential tool for dissecting mechanisms of resistance to conventional Smo antagonists and for validating SmoM2 as a therapeutic target in medulloblastoma and basal cell carcinoma research .

High-Content Screening and Quantitative Analysis of Smo Ciliary Trafficking

With a well-defined IC50 of 1.1 μM for inhibiting Shh-induced Smo ciliary accumulation, SMANT hydrochloride serves as a validated control compound for high-content imaging assays that monitor primary cilium dynamics [1]. Its distinct mechanism — blocking Smo translocation to the cilium rather than directly competing with agonist binding — provides a complementary pharmacological tool to SANT-1 and GDC0449 for dissecting the spatial regulation of Hh signal transduction. Researchers can use SMANT to confirm that observed phenotypes are specifically attributable to defective Smo ciliary localization rather than direct receptor antagonism at the ligand-binding pocket .

Ex Vivo Models of Shh-Subtype Medulloblastoma Using Ptch1+/- Neural Progenitors

SMANT hydrochloride demonstrates functional inhibition of Shh-induced proliferation in cerebellar granule-cell neural progenitors (CGNPs) isolated from Ptch1+/- neonates [1]. This ex vivo system recapitulates the genetic and cellular context of Shh-subtype medulloblastoma, the most common malignant pediatric brain tumor. SMANT's activity in this assay (0-10 μM range) supports its use as a tool compound for preclinical target validation studies and for screening combination therapies aimed at overcoming Smo inhibitor resistance. Its aqueous solubility as a hydrochloride salt facilitates formulation for ex vivo culture systems .

Differentiation Protocols Requiring Fine-Tuned Hh Pathway Modulation

Given its unique binding site and reduced sensitivity to agonist competition, SMANT hydrochloride offers a distinct pharmacological profile for stem cell differentiation protocols where precise temporal control of Hh signaling is required [1]. Unlike high-affinity antagonists such as SANT-1 (Kd 1.2 nM), SMANT's micromolar potency and alternative binding mechanism may allow for more graded or tunable pathway inhibition in complex differentiation media containing endogenous Hh ligands or other Smo-modulating factors. This property is particularly relevant for protocols aiming to generate specific neuronal or mesenchymal cell types from pluripotent stem cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMANT hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.